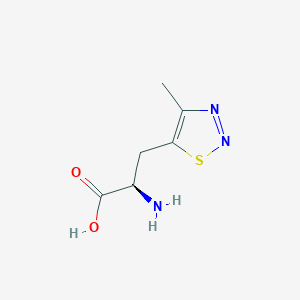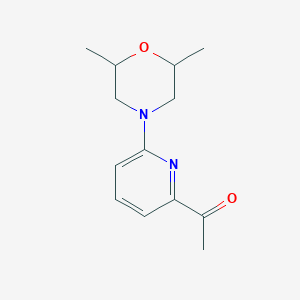![molecular formula C12H19NO2 B13338195 2-{[1-(4-Methoxyphenyl)ethyl]amino}propan-1-ol](/img/structure/B13338195.png)
2-{[1-(4-Methoxyphenyl)ethyl]amino}propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[1-(4-Methoxyphenyl)ethyl]amino}propan-1-ol is an organic compound with the molecular formula C12H19NO2. It is a white crystalline solid that is soluble in organic solvents such as acetone, chloroform, ethanol, and dimethyl sulfoxide, but insoluble in water . This compound has a variety of applications in organic synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(4-Methoxyphenyl)ethyl]amino}propan-1-ol typically involves the following steps :
Starting Materials: The synthesis begins with 4-methoxyphenylethylamine and acetic anhydride.
Reaction: The 4-methoxyphenylethylamine reacts with acetic anhydride in the presence of a copper(I) chloride catalyst to form 1-(4-methoxyphenyl)ethanol.
Oxidation: The 1-(4-methoxyphenyl)ethanol is then oxidized with acetaldehyde in the presence of oxygen to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate modifications to reaction conditions and equipment.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(4-Methoxyphenyl)ethyl]amino}propan-1-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, cyanides, and amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
2-{[1-(4-Methoxyphenyl)ethyl]amino}propan-1-ol has several scientific research applications :
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: The compound can be used as a catalyst or solvent in industrial processes.
Mechanism of Action
The mechanism of action of 2-{[1-(4-Methoxyphenyl)ethyl]amino}propan-1-ol involves its interaction with specific molecular targets and pathways . The compound can act as an enzyme inhibitor or activator, depending on the context of its use. It may also interact with cellular receptors and signaling pathways, influencing various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-{[1-(4-Methoxyphenyl)ethyl]amino}propan-1-ol include :
Formoterol: A bronchodilator used in the treatment of asthma and chronic obstructive pulmonary disease (COPD).
Metoprolol: A beta-blocker used to treat high blood pressure and heart-related conditions.
Propranolol: Another beta-blocker used for similar medical conditions.
Uniqueness
What sets this compound apart from these similar compounds is its specific structure and functional groups, which confer unique chemical and biological properties. For example, the presence of the methoxy group and the amino alcohol moiety allows for specific interactions with enzymes and receptors that may not be possible with other compounds.
Properties
Molecular Formula |
C12H19NO2 |
|---|---|
Molecular Weight |
209.28 g/mol |
IUPAC Name |
2-[1-(4-methoxyphenyl)ethylamino]propan-1-ol |
InChI |
InChI=1S/C12H19NO2/c1-9(8-14)13-10(2)11-4-6-12(15-3)7-5-11/h4-7,9-10,13-14H,8H2,1-3H3 |
InChI Key |
KOAMCXUDFRMLCE-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)NC(C)C1=CC=C(C=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Methoxy-2',3',5',6'-tetrahydrospiro[chromane-2,4'-pyran]-4-one](/img/structure/B13338137.png)



![6-Methyl-2-neopentyl-1H-benzo[d]imidazole](/img/structure/B13338151.png)
![4-Azaspiro[3.5]nonan-4-ium-2-olate](/img/structure/B13338158.png)



![3,3'-Bis(methylthio)-[1,1'-biphenyl]-4,4'-diol](/img/structure/B13338177.png)



